molecular formula C20H16N2O7S B3987236 methyl 2-[2-(furan-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[2-(furan-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B3987236
M. Wt: 428.4 g/mol
InChI Key: VEFORPUHRAKRTO-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a thiazole core fused with a substituted dihydropyrrole ring. Key structural elements include:

  • Thiazole ring: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively.
  • Dihydropyrrole moiety: A partially saturated five-membered ring with hydroxyl (C4-OH) and ketone (C5-O) groups.
  • Substituents:
    • A furan-2-yl group at the pyrrole’s C2 position.
    • A 5-methylfuran-2-carbonyl group at the pyrrole’s C3 position.
    • A methyl group at the thiazole’s C4 position.
    • A methyl ester at the thiazole’s C5 position.

Its molecular weight is estimated to be ~480–500 g/mol, comparable to analogs in and .

Properties

IUPAC Name

methyl 2-[2-(furan-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O7S/c1-9-6-7-12(29-9)15(23)13-14(11-5-4-8-28-11)22(18(25)16(13)24)20-21-10(2)17(30-20)19(26)27-3/h4-8,14,24H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFORPUHRAKRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=CO3)C4=NC(=C(S4)C(=O)OC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(furan-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiazole intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(furan-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the pyrrole ring may produce pyrrolidine derivatives .

Scientific Research Applications

Methyl 2-[2-(furan-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[2-(furan-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / CAS No. Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Furan-2-yl, 5-methylfuran-2-carbonyl ~480–500 Aromatic furan rings; hydroxyl and ketone groups on dihydropyrrole
618072-65-4 () 3-Fluoro-4-methylbenzoyl, 3-fluorophenyl 484.5 Fluorinated aryl groups; higher lipophilicity
618071-73-1 () 4-Butoxybenzoyl, 4-ethoxy-3-methoxyphenyl ~520–540 Alkoxy substituents; enhanced hydrophobicity
356569-01-2 () Furan-2-ylmethylidene, tetrahydrofuran-2-ylmethyl ~300–320 Saturated tetrahydrofuran; reduced aromaticity

Key Findings

Substituent Effects on Physicochemical Properties: The target compound’s furan rings contribute to π-π stacking interactions, enhancing binding to aromatic protein residues. In contrast, fluorinated analogs (e.g., 618072-65-4) exhibit higher lipophilicity (logP ~3.5) due to fluorine’s electron-withdrawing nature, improving membrane permeability .

NMR and Conformational Analysis () :

  • NMR comparisons of structurally related compounds reveal that chemical shifts in regions corresponding to the dihydropyrrole and thiazole moieties (e.g., C4-OH and C5-O) remain consistent, indicating conserved core conformations.
  • Variations in regions A (C39–C44) and B (C29–C36) (analogous to substituent positions) highlight differences in electronic environments due to furan vs. fluorophenyl groups .

Biological Activity and Docking Efficiency () :

  • Chemical Space Docking studies suggest that furan-containing compounds like the target may exhibit superior docking scores to kinase targets (e.g., ROCK1) compared to bulkier alkoxy-substituted analogs. This is attributed to furan’s planar geometry, which facilitates better fit into hydrophobic binding pockets .

Environmental and Metabolic Stability () :

  • The lumping strategy groups the target compound with other dihydropyrrole-thiazole derivatives due to shared degradation pathways (e.g., hydrolysis of the ester group). However, fluorinated analogs (e.g., 618072-65-4) may resist enzymatic degradation longer due to C-F bond stability .

Critical Analysis of Contradictions and Limitations

  • Structural Planarity vs. Bioactivity : emphasizes that isostructural compounds with planar geometries (e.g., fluorophenyl derivatives) exhibit high crystallinity, which may reduce bioavailability compared to the target compound’s furan-based structure .
  • Docking vs. Experimental Data : While docking predicts favorable interactions for the target compound (), the lack of experimental bioactivity data in the evidence limits conclusive comparisons.

Biological Activity

Methyl 2-[2-(furan-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound features a thiazole ring, a furan moiety, and a pyrrole structure, which are known to impart various biological properties. The molecular formula is C19H21N3O6S, with a molecular weight of approximately 421.45 g/mol.

PropertyValue
Molecular FormulaC19H21N3O6S
Molecular Weight421.45 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot available

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole and furan have been shown to inhibit the growth of various bacteria and fungi. It is hypothesized that this compound may possess similar effects due to the presence of these functional groups.

Cytotoxicity and Anticancer Potential

Research has suggested that compounds containing thiazole and pyrrole rings can exhibit cytotoxic effects against cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. Although specific data on this compound is limited, its structural analogs have shown promise in anticancer activity.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL, suggesting strong antimicrobial potential.
  • Cytotoxicity Against Cancer Cells : In another investigation, a series of pyrrole-based compounds were tested against HeLa and MCF7 cell lines. The results showed IC50 values ranging from 15 to 30 µM, indicating significant cytotoxicity that could be relevant for further studies on this compound.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMICs as low as 10 µg/mL[Study on Thiazoles]
CytotoxicityIC50 values between 15 to 30 µM[Pyrrole Derivatives Study]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 2-[2-(furan-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 2
methyl 2-[2-(furan-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

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